3-(Cyclobutylmethoxy)azetidine

Medicinal Chemistry Drug Design Physicochemical Properties

3-(Cyclobutylmethoxy)azetidine is a C3-functionalized azetidine building block incorporating a cyclobutylmethyl ether moiety. Its molecular formula is C8H15NO with a molecular weight of 141.21 g/mol, and it is typically supplied as a free base with an NLT 98% purity specification.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B11922337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylmethoxy)azetidine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2CNC2
InChIInChI=1S/C8H15NO/c1-2-7(3-1)6-10-8-4-9-5-8/h7-9H,1-6H2
InChIKeyXMBUSTVGQRGXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclobutylmethoxy)azetidine: Core Chemical Profile and Vendor Sourcing Data


3-(Cyclobutylmethoxy)azetidine is a C3-functionalized azetidine building block incorporating a cyclobutylmethyl ether moiety. Its molecular formula is C8H15NO with a molecular weight of 141.21 g/mol, and it is typically supplied as a free base with an NLT 98% purity specification . Azetidines are valued in medicinal chemistry as rigid, low-molecular-weight scaffolds that can improve pharmacokinetic properties and serve as metabolically stable replacements for larger saturated heterocycles . The cyclobutyl group contributes additional three-dimensionality and lipophilicity, which can be leveraged to optimize target binding and physicochemical profiles in drug discovery programs .

Why 3-(Cyclobutylmethoxy)azetidine Cannot Be Arbitrarily Replaced by Other 3-Alkoxy Azetidines


Substituting the cyclobutylmethoxy group with other alkoxy substituents (e.g., benzyloxy, cyclohexylmethoxy, or simple alkoxy) fundamentally alters key molecular properties including lipophilicity (LogP), topological polar surface area (TPSA), and conformational flexibility. These changes directly impact passive permeability, metabolic stability, and off-target binding profiles . In a structure-activity relationship (SAR) study of 2-(3-alkoxy-1-azetidinyl)quinolines as PDE10A inhibitors, even minor modifications to the 3-alkoxy group resulted in up to 10-fold differences in aqueous solubility (pH 7.4) and significant shifts in enzyme inhibition potency (IC50), demonstrating that the specific alkoxy substituent is not a generic, interchangeable handle . For procurement decisions, using an alternative 3-alkoxy azetidine building block without experimental validation risks altering the lead compound's physicochemical and pharmacological profile, potentially derailing hit-to-lead campaigns or requiring extensive re-optimization of downstream SAR.

Quantitative Differentiation of 3-(Cyclobutylmethoxy)azetidine from Key Analogs


Lipophilicity and TPSA Comparison: 3-(Cyclobutylmethoxy)azetidine vs. 3-(Benzyloxy)azetidine

3-(Cyclobutylmethoxy)azetidine offers a distinct lipophilicity-polarity balance compared to aromatic-containing analogs like 3-(benzyloxy)azetidine. Using computational predictions, the cyclobutyl derivative has a calculated LogP of approximately 1.0 and a TPSA of approximately 21 Ų, whereas the benzyloxy analog has a higher LogP of approximately 1.8 and a similar TPSA of 21 Ų . This difference in lipophilicity of approximately 0.8 log units corresponds to a roughly 6-fold difference in partition coefficient, which can significantly influence membrane permeability and metabolic clearance. In a related PDE10A inhibitor series, a similar reduction in LogP correlated with a 10-fold improvement in kinetic solubility at pH 7.4, highlighting the impact of subtle alkoxy group changes on developability .

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity and Steric Bulk: 3-(Cyclobutylmethoxy)azetidine vs. 3-(Cyclohexylmethoxy)azetidine

The cyclobutyl ring in 3-(cyclobutylmethoxy)azetidine occupies a unique conformational space distinct from the more flexible cyclohexyl analog. Cyclobutane is puckered with a dihedral angle of approximately 35°, limiting the number of accessible conformations compared to cyclohexane, which can interconvert between chair and twist-boat conformers . This restricted conformational freedom can enhance target binding by reducing entropic penalties upon complex formation. In a patent disclosing azetidine and cyclobutane derivatives as JAK inhibitors, cyclobutyl-containing compounds demonstrated improved selectivity profiles compared to larger cycloalkyl counterparts, attributed to the precise fit of the cyclobutyl group within hydrophobic binding pockets . While direct IC50 data for 3-(cyclobutylmethoxy)azetidine itself is not publicly available, this class-level inference supports the value of the cyclobutyl moiety in achieving target specificity.

Conformational Analysis Steric Effects Scaffold Hopping

Metabolic Stability: Cyclobutyl vs. 1-Methylcyclobutyl Analog

The absence of an alpha-methyl group on the cyclobutyl ring in 3-(cyclobutylmethoxy)azetidine may confer a metabolic advantage over the 1-methylcyclobutyl analog. Methyl substitution adjacent to the ether oxygen can increase susceptibility to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, which often oxidizes at benzylic or allylic positions . In a comparative study of alkoxy azetidines, compounds with unsubstituted cycloalkyl ethers exhibited longer half-lives in human liver microsomes compared to their alpha-branched counterparts, with a representative example showing a 3.2-fold improvement in intrinsic clearance (Clint) . While direct data for the specific pair is not available, this class-level SAR supports the selection of 3-(cyclobutylmethoxy)azetidine over the 1-methylcyclobutyl variant when metabolic stability is a primary concern.

Metabolic Stability CYP Inhibition Lead Optimization

Synthetic Accessibility and Cost: 3-(Cyclobutylmethoxy)azetidine vs. Custom Synthesized Analogs

3-(Cyclobutylmethoxy)azetidine is commercially available from multiple vendors at catalog scale (grams to kilograms) with a typical purity of NLT 98% and a list price in the range of $100-$300 per gram depending on quantity . In contrast, closely related analogs such as 3-(cyclohexylmethoxy)azetidine and 3-[(1-methylcyclobutyl)methoxy]azetidine are either discontinued or available only through custom synthesis at significantly higher cost (estimated 5-10x premium) and longer lead times . This commercial availability and cost advantage reduces supply chain risk and accelerates hit-to-lead timelines, making 3-(cyclobutylmethoxy)azetidine the preferred starting point for SAR exploration around the 3-alkoxy azetidine chemotype.

Chemical Sourcing Procurement Synthetic Efficiency

High-Impact Application Scenarios for 3-(Cyclobutylmethoxy)azetidine in Drug Discovery


Optimization of CNS Penetration in Kinase Inhibitor Programs

3-(Cyclobutylmethoxy)azetidine's calculated LogP of ~1.0 and low TPSA of 21 Ų place it within the optimal range for blood-brain barrier (BBB) penetration (CNS MPO score >4). This makes it a valuable building block for designing brain-penetrant kinase inhibitors (e.g., JAK, PDE10A) where balancing potency with CNS exposure is critical . The cyclobutyl group's conformational rigidity can also reduce P-glycoprotein (P-gp) efflux, a common liability for CNS drug candidates.

Scaffold Replacement for Piperidine/Oxetane Moieties in Lead Series

In lead optimization, 3-(cyclobutylmethoxy)azetidine can serve as a bioisosteric replacement for 3-substituted piperidines or oxetanes. Compared to piperidines, azetidines offer lower molecular weight and reduced basicity (pKa ~7-8 vs. ~10-11), which can mitigate hERG channel inhibition and phospholipidosis risks . Relative to oxetanes, the cyclobutylmethoxy group provides a distinct vector and lipophilicity profile, enabling fine-tuning of target engagement and off-target selectivity .

Construction of sp³-Enriched Fragment Libraries for FBDD

3-(Cyclobutylmethoxy)azetidine is an ideal component for fragment-based drug discovery (FBDD) libraries due to its high fraction of sp³-hybridized carbons (Fsp³ = 0.88), which correlates with improved clinical success rates . The azetidine core is amenable to rapid diversification via N-alkylation, acylation, or palladium-catalyzed cross-coupling, enabling the generation of diverse fragment sets for screening against novel targets.

Development of Metabolic Stable Linkers for PROTACs

The rigid yet compact nature of 3-(cyclobutylmethoxy)azetidine makes it a suitable linker component in proteolysis-targeting chimeras (PROTACs). Its metabolic stability, inferred from the absence of labile alpha-branching, reduces the risk of linker cleavage in vivo, which is essential for achieving sustained target degradation . Additionally, its vector geometry can be exploited to optimize the ternary complex geometry between E3 ligase and target protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclobutylmethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.